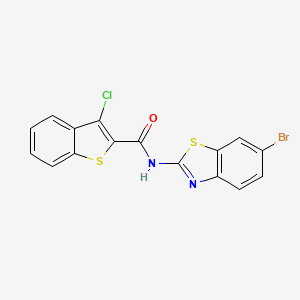
3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide
Descripción general
Descripción
3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide is a chemical compound that belongs to the class of thiadiazole derivatives
Métodos De Preparación
The synthesis of 3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide typically involves the reaction of 4-chloro-1,2,5-thiadiazole with 1-methylpyridinium iodide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the compound.
Análisis De Reacciones Químicas
3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other substituents such as alkyl or aryl groups. Common reagents for substitution reactions include alkyl halides or aryl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They are studied for their potential use in developing new therapeutic agents.
Medicine: The compound is investigated for its potential pharmacological activities. Thiadiazole derivatives have been explored for their ability to inhibit enzymes, modulate receptors, and interact with biological targets, making them potential candidates for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity, fluorescence, and stability. It is also explored for its potential use in agricultural applications as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of 3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide can be compared with other thiadiazole derivatives, such as:
3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole: This compound has a similar structure but lacks the methylpyridinium group. It is used in similar applications and has comparable biological activities.
3-(4-Methoxyphenyl)-1,2,5-thiadiazole: This derivative has a methoxyphenyl group instead of the chloropyridinium group. It exhibits different chemical and biological properties due to the variation in substituents.
3,4-Dichloro-1,2,5-thiadiazole: This compound has two chlorine atoms and is used in different applications, including as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it suitable for various research and industrial applications.
Propiedades
IUPAC Name |
3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN3S.HI/c1-12-4-2-3-6(5-12)7-8(9)11-13-10-7;/h2-5H,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDWFKQVJIGJCO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C2=NSN=C2Cl.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClIN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]prop-2-enamide](/img/structure/B2602431.png)

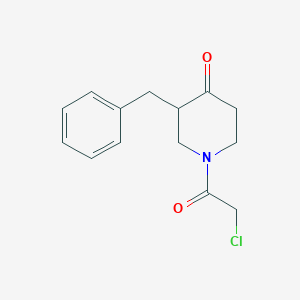
![5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/new.no-structure.jpg)
![2,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2602438.png)
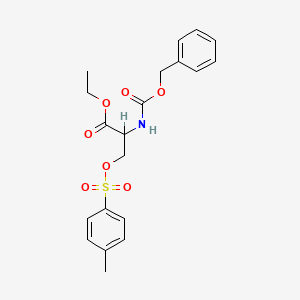
![6-Phenylmethoxycarbonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B2602440.png)
![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2602441.png)

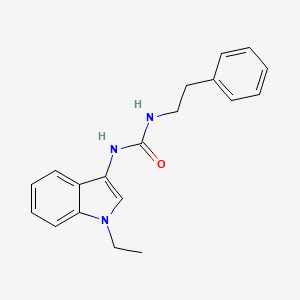
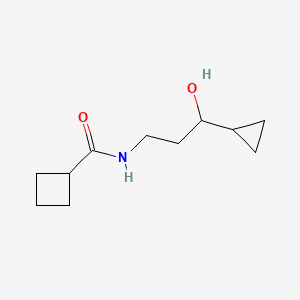

![N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2602451.png)
